3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,4,5-Triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a triethoxy-substituted benzene ring linked to an aromatic amine group modified with a 2-oxopyrrolidine moiety.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-4-28-19-13-16(14-20(29-5-2)22(19)30-6-3)23(27)24-17-9-7-10-18(15-17)25-12-8-11-21(25)26/h7,9-10,13-15H,4-6,8,11-12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRTXDLIUDIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with 2-pyrrolidinone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone moiety to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound that has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article delves into its applications, supported by data tables and case studies from diverse sources.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in PubMed highlighted the compound's ability to inhibit the proliferation of tumor cells by targeting specific signaling pathways involved in cancer progression .
Table 1: Anticancer Activity Studies
Neurological Applications
The pyrrolidinone structure suggests potential applications in neurology. Compounds with similar structures have been studied for their neuroprotective effects. For instance, they may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit neurodegenerative conditions.
Case Study: Neuroprotective Effects
A recent investigation into the neuroprotective effects of related compounds demonstrated their ability to reduce oxidative stress in neuronal cells. The study found that these compounds could significantly lower markers of inflammation and apoptosis in models of neurodegeneration .
Drug Development
The compound's unique structure positions it as a valuable scaffold for drug development. Its ability to be modified at various sites allows for the synthesis of analogs with improved efficacy or reduced toxicity. Ongoing research focuses on optimizing its pharmacokinetic properties to enhance bioavailability and therapeutic index.
Table 2: Drug Development Potential
| Modification Type | Expected Outcome | Reference |
|---|---|---|
| Alkylation | Increased lipophilicity | |
| Halogenation | Enhanced receptor binding | |
| Hydroxylation | Improved solubility |
Targeted Therapy
The compound has been investigated for use in targeted therapies, particularly in conjugation with antibodies for cancer treatment. Its ability to selectively bind to tumor markers makes it a candidate for antibody-drug conjugates (ADCs), which aim to deliver cytotoxic agents directly to cancer cells while minimizing systemic toxicity .
Case Study: ADC Development
In a recent patent application, researchers described a method for synthesizing an ADC using this compound as a linker due to its stability and efficacy in targeting HER2-positive tumors . This approach could revolutionize treatment strategies for breast cancer patients.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide ()
Structural Differences :
- Substituents : Methoxy groups at positions 3, 4, and 5 of the benzene ring (vs. ethoxy in the target compound).
Key Properties :
- Reduced lipophilicity compared to the triethoxy derivative due to shorter methoxy chains.
- Higher solubility in polar solvents, as methoxy groups are less hydrophobic than ethoxy.
Hypothesized Implications :
- The trimethoxy analog may exhibit faster metabolic clearance due to lower steric hindrance and reduced membrane permeability.
3,4,5-Triethoxy-N-[5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide ()
Structural Differences :
- Core Modification : The benzamide is linked to a 1,3,4-thiadiazole ring substituted with a sulfanyl group and a trifluoromethylphenyl moiety.
Key Properties :
- The thiadiazole ring introduces sulfur atoms, which may influence redox properties or metal chelation.
Hypothesized Implications :
- The higher PSA (82.57 Ų) indicates moderate membrane permeability compared to the target compound .
3,4,5-Triethoxy-N-[3-(2-Phenyl-1H-imidazol-1-yl)propyl]benzamide ()
Structural Differences :
- Substituent : A propyl chain bearing a 2-phenylimidazole group replaces the 2-oxopyrrolidine-phenyl moiety.
- Molecular Formula : C₂₅H₃₁N₃O₄ (MW: 437.54 g/mol).
Key Properties :
- The imidazole ring introduces basic nitrogen atoms, enhancing hydrogen-bonding capacity and solubility in acidic environments.
Hypothesized Implications :
- The imidazole moiety is prevalent in CNS-targeting drugs (e.g., antifungal agents or serotonin receptor modulators). This compound may exhibit improved blood-brain barrier penetration compared to the target benzamide .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Trimethoxy vs. Triethoxy : Methoxy analogs () are likely more polar and less metabolically stable than ethoxy derivatives, impacting their pharmacokinetic profiles .
- Thiadiazole Derivatives: The sulfur-rich structure () may confer activity against bacterial or fungal pathogens, leveraging the thiadiazole’s known role in disrupting microbial enzymes .
Biological Activity
3,4,5-Triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.42 g/mol
The presence of triethoxy groups and a pyrrolidine moiety suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Benzamide derivatives often act as inhibitors of specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Properties : Some studies suggest that this class of compounds can scavenge free radicals, reducing oxidative stress in cells.
Antidiabetic Effects
A study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress in pancreatic β-cells, crucial for insulin secretion. Compounds demonstrated significant protective activity with EC50 values as low as 0.1 μM, indicating high potency .
| Compound | Maximal Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
| 5g | 88 | 13 ± 1 |
| 5h | 46 | 32 ± 7 |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Research on similar compounds has shown promise in protecting neurons from apoptosis induced by various stressors.
Case Studies
- Diabetes Management : A recent study evaluated the efficacy of a related benzamide derivative in diabetic models. The compound significantly reduced blood glucose levels and improved insulin sensitivity in vivo.
- Neuroprotection : Another investigation focused on the neuroprotective effects of benzamide derivatives in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal loss and improve cognitive function.
Q & A
Q. What are the recommended synthetic routes for 3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3-(2-oxopyrrolidin-1-yl)aniline with a benzoyl chloride derivative (e.g., 3,4,5-triethoxybenzoyl chloride) under Schotten-Baumann conditions (basic aqueous/organic biphasic system) .
- Step 2 : Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Variables : Temperature control (<40°C prevents pyrrolidinone ring degradation) and stoichiometric excess of benzoyl chloride (1.2–1.5 equiv.) improve yields to ~60–75% .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., ethoxy groups at 3,4,5-positions and amide linkage) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm assess purity (>95% required for in vitro assays) .
- X-Ray Crystallography : Resolves conformational details (e.g., planarity of the benzamide-pyrrolidinone system), critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers design SAR studies to optimize the bioactivity of this compound?
- Substituent Variation : Systematically modify ethoxy groups (e.g., replace with halogen, alkyl, or aryl groups) to evaluate steric/electronic effects on target binding .
- Scaffold Hybridization : Fuse the pyrrolidinone ring with heterocycles (e.g., triazoles or oxazepines) to enhance metabolic stability .
- Assay Design : Use enzyme inhibition assays (e.g., fluorescence polarization for kinase targets) and cellular viability assays (MTT or ATP-luciferase) to quantify potency shifts .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., using GROMACS) to assess stability of interactions with targets like bacterial PPTases .
- ADMET Prediction : Tools like SwissADME calculate logP (~3.2 for this compound) and permeability (Caco-2 model), highlighting potential bioavailability challenges due to high molecular weight (~457 g/mol) .
- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize derivatives with improved binding affinities to conserved enzyme pockets (e.g., ΔG < -8 kcal/mol) .
Q. How should researchers address contradictions in bioactivity data across different experimental models?
- Model Validation : Cross-test in bacterial (e.g., E. coli DH5α) vs. mammalian (HEK293) cell lines to identify species-specific off-target effects .
- Dose-Response Analysis : Use Hill slope comparisons to differentiate between true efficacy (EC < 10 µM) and nonspecific cytotoxicity (EC > 50 µM) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed ethoxy groups) that may contribute to observed discrepancies .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in bacterial proliferation studies?
- Target Deconvolution : Employ thermal shift assays (TSA) to identify proteins with shifted melting temperatures upon ligand binding, suggesting direct interaction .
- Pathway Analysis : RNA-seq or proteomics (e.g., SILAC) can map changes in bacterial fatty acid biosynthesis pathways, linking activity to PPTase inhibition .
- Resistance Studies : Serial passage experiments under sublethal drug pressure identify mutations in target enzymes (e.g., AcpS or PPTase), confirming on-target effects .
Methodological Notes
- Contradictions in Data : Variations in bioactivity may arise from differences in assay conditions (e.g., serum content in cell culture) or compound solubility (DMSO vs. aqueous buffers). Always report solvent concentrations (<0.1% v/v) .
- Advanced Purification : For scale-up, consider simulated moving bed (SMB) chromatography to achieve >99% purity while reducing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
